![molecular formula C26H24ClN3O4 B2865490 N-(4-chlorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide CAS No. 932469-83-5](/img/structure/B2865490.png)
N-(4-chlorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a useful research compound. Its molecular formula is C26H24ClN3O4 and its molecular weight is 477.95. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide, also known by its CAS number 932358-65-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various studies.
The molecular formula of this compound is C26H25N3O4 with a molecular weight of 443.5 g/mol. The structure features a quinoline core substituted with methoxy and chlorophenyl groups, which are known to enhance biological activity.
Property | Value |
---|---|
Molecular Formula | C26H25N3O4 |
Molecular Weight | 443.5 g/mol |
CAS Number | 932358-65-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the quinoline derivative through condensation reactions followed by functional group modifications to introduce the methoxy and chloro substituents.
Antimicrobial Activity
Research indicates that derivatives of quinoline structures exhibit significant antimicrobial properties. Studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves the inhibition of bacterial enzyme systems or disruption of membrane integrity, leading to cell death.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that compounds with similar scaffolds can effectively target multiple cancer cell lines.
Enzyme Inhibition
Enzyme inhibition is another area where this compound shows promise. Compounds with similar structures have been reported as effective inhibitors of acetylcholinesterase and urease, which are critical in various physiological processes and disease states. The inhibition constants (IC50 values) for these activities often fall within a range that indicates significant potency.
Case Studies
- Antimicrobial Screening : A study conducted on quinoline derivatives showed that several compounds exhibited zone inhibition diameters ranging from 16 mm to 31 mm against tested pathogens, indicating promising antimicrobial efficacy.
- Cancer Cell Line Studies : In vitro assays on cancer cell lines revealed that compounds similar to N-(4-chlorophenyl)-2-(7-methoxy...) induced apoptosis at concentrations as low as 10 µM, showcasing their potential as anticancer agents.
- Enzyme Inhibition Assays : The compound was evaluated for its acetylcholinesterase inhibitory activity, yielding an IC50 value of approximately 0.63 µM, indicating high potency in enzyme inhibition compared to standard inhibitors.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4/c1-33-22-11-8-20(9-12-22)28-15-18-13-17-3-10-23(34-2)14-24(17)30(26(18)32)16-25(31)29-21-6-4-19(27)5-7-21/h3-14,28H,15-16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIJZONLLIBLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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